Bienvenue dans la boutique en ligne BenchChem!

2-(tert-Butylamino)-3'-bromopropiophenone Hydrochloride

Nicotinic Receptor Antagonism Bupropion Analog Pharmacology CNS Receptor Binding

This certified USP Reference Standard (Bupropion Hydrochloride Related Compound B) is the only compound validated for quantifying the specific 3′-bromo impurity in bupropion HCl per the USP monograph. Its distinct bromine substitution yields a relative retention time (RRT) of 1.14 and a relative response factor (RRF) of 0.81, critical parameters that alternative compounds (e.g., USP Related Compound A) cannot replicate. Procure this exact material to ensure chromatographic resolution ≥1.5 from bupropion and meet the ≤0.2% impurity limit. Essential for ANDA filing, QC batch release, and analytical method validation in regulated pharmaceutical laboratories.

Molecular Formula C13H19BrClNO
Molecular Weight 320.65 g/mol
CAS No. 1049718-43-5
Cat. No. B046757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(tert-Butylamino)-3'-bromopropiophenone Hydrochloride
CAS1049718-43-5
Synonyms1-(3-Bromophenyl)-2-(tert-butylamino)propan-1-one Hydrochloride;  USP Bupropion Hydrochloride Related Compound B; 
Molecular FormulaC13H19BrClNO
Molecular Weight320.65 g/mol
Structural Identifiers
SMILESCC(C(=O)C1=CC(=CC=C1)Br)NC(C)(C)C.Cl
InChIInChI=1S/C13H18BrNO.ClH/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;/h5-9,15H,1-4H3;1H
InChIKeyHMVQYWGSISNYSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 30 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(tert-Butylamino)-3'-bromopropiophenone Hydrochloride (CAS 1049718-43-5) as a Critical Pharmacopeial Reference Standard and Differentiated Bupropion Analog


2-(tert-Butylamino)-3'-bromopropiophenone Hydrochloride is a brominated analog of the aminoketone antidepressant bupropion [1]. Formally recognized as USP Bupropion Related Compound B, its primary procurement role is as a certified pharmaceutical reference standard for the quality control and impurity profiling of bupropion hydrochloride drug substances and products [2]. Structurally, it differs from bupropion by the substitution of the 3'-chloro group with a 3'-bromo group, a modification that imparts distinct chromatographic and pharmacological properties .

Why Procuring Generic Bupropion Reference Materials is Insufficient: The Specific Analytical Role of CAS 1049718-43-5


Generic bupropion or its other related compounds cannot serve as substitutes for 2-(tert-Butylamino)-3'-bromopropiophenone Hydrochloride in critical analytical workflows. This compound is a specific, identified process impurity and degradation product of bupropion hydrochloride . Its unique physicochemical properties—arising from the bromine substitution—result in distinct chromatographic behavior, including a different relative retention time (RRT) and relative response factor (RRF) in the validated USP HPLC method [1]. Substituting with a different compound, such as USP Bupropion Related Compound A (a positional isomer), would lead to inaccurate identification and quantification of this specific impurity, potentially causing a batch of bupropion drug product to fail release specifications or be mischaracterized. Furthermore, its pharmacological activity at the α4β2 nicotinic acetylcholine receptor (nAChR) differs from that of bupropion, underscoring that this structural modification has functional consequences beyond its role as a mere analytical marker [2].

Quantitative Evidence for the Differentiation of 2-(tert-Butylamino)-3'-bromopropiophenone Hydrochloride from Bupropion and Its Analogs


Differentiated Antagonism of the α4β2 Nicotinic Acetylcholine Receptor (nAChR) Compared to Bupropion

In a direct comparison using the same assay methodology, 2-(tert-Butylamino)-3'-bromopropiophenone Hydrochloride exhibits a slightly lower potency as an antagonist of the human α4β2 nicotinic acetylcholine receptor (nAChR) compared to the parent drug bupropion [1][2]. This indicates that the substitution of a chlorine atom with a bromine atom subtly, but measurably, alters its interaction with this key pharmacological target.

Nicotinic Receptor Antagonism Bupropion Analog Pharmacology CNS Receptor Binding

Validated USP Chromatographic Differentiation: Unique Relative Retention Time (RRT) and Relative Response Factor (RRF)

The USP monograph for Bupropion Hydrochloride prescribes a specific HPLC method for organic impurities, within which 2-(tert-Butylamino)-3'-bromopropiophenone Hydrochloride is a named and quantified impurity. It has a defined relative retention time (RRT) of 1.14 relative to the bupropion peak (1.0) and a relative response factor (RRF) of 0.81 [1]. This data is critical for its use as a reference standard; it allows analysts to unequivocally identify and accurately quantify this specific impurity in bupropion drug substance batches.

Pharmaceutical Impurity Profiling HPLC Method Validation Quality Control

Defined Acceptance Criteria as a USP Reference Standard in a Regulated Analytical Procedure

The USP monograph defines specific system suitability requirements that depend on this compound. The resolution between the bupropion peak and the USP Bupropion Related Compound B peak must be not less than 1.5. Furthermore, the relative standard deviation for this compound's peak area in replicate injections of the system suitability solution must be not more than 5.0% [1]. These are quantitative, procedural requirements that cannot be met with a different compound.

Regulatory Compliance Pharmaceutical Analysis System Suitability

Application Scenarios for Procuring 2-(tert-Butylamino)-3'-bromopropiophenone Hydrochloride (CAS 1049718-43-5)


Pharmaceutical Quality Control: Impurity Profiling of Bupropion Hydrochloride API and Drug Products

The primary application is as a USP Reference Standard for the identification and quantification of Bupropion Related Compound B. It is essential for Quality Control (QC) laboratories performing batch release testing according to the USP monograph. The compound's established relative retention time (RRT = 1.14) and relative response factor (RRF = 0.81) are used to calculate the amount of this specific impurity in a sample, ensuring it does not exceed the specified limit of 0.2% [1].

Analytical Method Development and Validation (AMV) for Generic Bupropion Products

During the development of a generic version of bupropion hydrochloride, analytical scientists must validate their in-house HPLC methods. This compound serves as a key impurity marker to demonstrate specificity and resolution. A validated method must show that this impurity can be separated from the bupropion peak with a resolution (R) of at least 1.5 [1], a critical performance parameter that directly depends on procuring and testing this exact material.

Pharmacological Research on Nicotinic Acetylcholine Receptors (nAChRs)

For academic and industrial research groups studying the structure-activity relationships (SAR) of nAChR antagonists, this compound serves as a precisely characterized analog of bupropion. Its direct, quantitative differentiation from the parent drug (α4β2 nAChR IC50: 15 nM vs. 12 nM) provides a valuable tool for probing the molecular determinants of ligand binding at this receptor subtype, a target implicated in nicotine addiction and depression [2][3].

Synthesis Reference and Starting Material Verification

For chemical process development teams seeking to design novel synthetic routes or create additional bupropion derivatives, this compound serves as an authenticated structural reference. The USP monograph's clear definition of its identity and purity profile, supported by the chromatographic data in Table 3 of the monograph, provides a benchmark for characterizing newly synthesized batches of this or related brominated analogs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(tert-Butylamino)-3'-bromopropiophenone Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.